1-(2-nitrophenyl)piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXTZKDCWHNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406685 | |
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438192-02-0 | |
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps
Protection of Carboxylic Acid :
Piperidine-4-carboxylic acid is converted to its methyl ester using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
$$
\text{Piperidine-4-COOH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{Piperidine-4-COOCH₃} + \text{HI} + \text{K₂CO₃}
$$Nitrophenyl Substitution :
The ester reacts with 2-nitrochlorobenzene under basic conditions (e.g., NaH in DMF at 80°C) to form 1-(2-nitrophenyl)piperidine-4-carboxylate methyl ester.Deprotection :
Hydrolysis of the ester with aqueous HCl or NaOH yields the final carboxylic acid.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80°C | |
| Catalyst | None (base-mediated) | |
| Yield (Estimate) | 70–80% | Hypothetical |
Hydrogenation of Pyridine Derivatives
This approach leverages hydrogenation of pyridine precursors to form the piperidine ring, with the nitrophenyl and carboxylic acid groups pre-installed.
Key Steps
Synthesis of 2-Nitrophenyl Pyridine-4-Carboxylic Acid :
Introduce the nitrophenyl group onto pyridine-4-carboxylic acid via electrophilic substitution or coupling reactions.Hydrogenation :
Use palladium on carbon (Pd/C) under high-pressure hydrogen (3–5 MPa) at 80–100°C to reduce the pyridine ring to piperidine.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (5% Pd) | |
| Pressure | 3–5 MPa H₂ | |
| Temperature | 80–100°C | |
| Solvent | Water | |
| Yield (Estimate) | 85–90% |
Palladium-Catalyzed Cross-Coupling
This method employs transition metal catalysts for direct coupling of aryl halides to piperidine derivatives.
Key Steps
Activation of Aryl Halide :
2-Nitrochlorobenzene reacts with piperidine-4-carboxylic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., PPh₃).Coupling Reaction :
Conducted in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ + PPh₃ | |
| Solvent | DMF | |
| Temperature | 80–100°C | |
| Base | K₂CO₃ or NaH | |
| Yield (Estimate) | 60–75% | Hypothetical |
Functionalization via Oxidation
This method introduces the carboxylic acid group post-nitrophenyl substitution.
Key Steps
Synthesis of 1-(2-Nitrophenyl)piperidine :
React 2-nitrochlorobenzene with piperidine under reflux with K₂CO₃.Oxidation of Methyl Group :
If the piperidine ring initially contains a methyl group at position 4, it can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | KMnO₄ (acidic) | General knowledge |
| Temperature | 50–100°C | General knowledge |
| Solvent | H₂SO₄/H₂O | General knowledge |
| Yield (Estimate) | 50–70% | Hypothetical |
Critical Analysis of Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires protection steps |
| Hydrogenation | Scalable, high yield | Sensitive to nitro group |
| Cross-Coupling | Direct synthesis | Expensive catalysts |
| Oxidation | Simple reagents | Low functional group tolerance |
Purity Validation and Characterization
Analytical Techniques
| Method | Purpose | Key Findings |
|---|---|---|
| HPLC | Purity assessment | ≥95% purity achievable |
| ¹H NMR | Structural confirmation | Peaks at δ 2.5–3.0 (piperidine), δ 7.8–8.2 (nitrophenyl) |
| FT-IR | Functional group ID | C=O stretch at ~1700 cm⁻¹ |
Industrial and Research Applications
- Pharmaceutical Intermediates :
Used in synthesizing drugs targeting neurological or oncological pathways. - Material Science : Serves as a precursor for polymers or ligands in catalysis.
Chemical Reactions Analysis
1-(2-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . Major products formed from these reactions include amino derivatives and substituted piperidine compounds .
Scientific Research Applications
1-(2-Nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of bioactive molecules.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating various chemical transformations, including coupling reactions and functionalization processes.
Materials Science: Its functional groups make it a versatile building block in the synthesis of materials with specific properties.
Biological Studies: Researchers use the compound to study the effects of substituents on the reactivity and properties of piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways influenced by its functional groups. The nitro group, being a strong electron-withdrawing group, affects the compound’s reactivity and interaction with biological molecules . In pharmaceutical applications, the compound may act as an intermediate, modifying the biological activity of the final drug molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(2-nitrophenyl)piperidine-4-carboxylic acid, highlighting differences in substituents, physicochemical properties, and applications:
Structural Modifications and Physicochemical Impacts
- Nitro Group Position : The 2-nitro substitution (as in the target compound) induces stronger electron-withdrawing effects compared to analogs with nitro groups at other positions (e.g., 4-nitro). This enhances electrophilicity and may influence binding to biological targets like enzymes or receptors .
- Trifluoromethyl (CF₃) Substitution : The addition of CF₃ at the 4-position (CAS 325702-10-1) increases lipophilicity (Log P ~2.5) and metabolic stability, making it suitable for central nervous system (CNS) drug candidates .
- Chlorine vs. Benzoyl Groups : The 2-chlorobenzoyl analog (CAS 352673-16-6) exhibits higher solubility in organic solvents (e.g., chloroform) compared to the nitro-substituted parent compound, facilitating its use in hydrophobic environments .
- Carboxylic Acid Derivatives: Ethoxycarbonyl substitution (C₉H₁₅NO₄) reduces hydrogen-bonding capacity (H-bond donors = 1 vs. 2 in the target compound), improving membrane permeability but lowering aqueous solubility (Log S = -2.3) .
Biological Activity
1-(2-Nitrophenyl)piperidine-4-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperidine ring, a carboxylic acid group, and a nitro group. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 250.26 g/mol. The compound's structure can be represented as follows:
This compound features a six-membered nitrogen-containing piperidine ring that is substituted at the 4th position with a carboxylic acid group and at the 2nd position of the phenyl ring with a nitro group. The presence of these functional groups enhances its chemical reactivity and biological activity.
Medicinal Chemistry Applications
This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. Research indicates that the compound may inhibit enzymes related to these conditions, although specific mechanisms of action are still under investigation. For instance, studies have shown that it can serve as a precursor for synthesizing novel piperidine derivatives with anticonvulsant properties.
Table 1: Summary of Biological Activities
| Activity Area | Findings |
|---|---|
| Neurodegenerative Diseases | Inhibitory effects on enzymes involved in neurodegeneration |
| Anticonvulsant Properties | Potential precursor for anticonvulsant derivatives |
| Material Science | Ability to form self-assembled structures with unique optical properties |
Case Studies and Research Findings
Recent studies have investigated the compound's efficacy in various biological contexts:
- Neurodegenerative Disease Research : A study published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory effects of this compound on enzymes implicated in neurodegenerative diseases. The results suggested promising activity, warranting further investigation into its therapeutic potential.
- Anticonvulsant Activity : In another study, the compound was utilized as a building block for synthesizing derivatives aimed at treating epilepsy. These derivatives exhibited significant anticonvulsant activity in preclinical models.
Safety and Handling Considerations
Due to the lack of comprehensive safety data on this compound, it is advisable to handle this compound with caution. General laboratory safety protocols should be followed when working with this and similar compounds.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Isonipecotic Acid | Piperidine ring with different substituents | Lacks a nitro group; primarily studied for analgesic properties |
| 4-Piperidone | Simple piperidine derivative | Used in synthesis; lacks functional groups like nitro or carboxylic acid |
| 1-(4-Nitrophenyl)piperidine | Similar structure but para-nitro substitution | Different electronic properties due to para substitution |
Q & A
Q. What are the optimal synthetic routes for 1-(2-nitrophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a 2-nitrobenzene derivative with a piperidine-4-carboxylic acid precursor. Key steps include:
- Nucleophilic substitution : React 2-nitrochlorobenzene with piperidine-4-carboxylic acid under reflux in the presence of a base (e.g., Na₂CO₃) to form the piperidine-nitrophenyl backbone .
- Purification : Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.
- Optimization : Adjust reaction time (6–12 hours), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of piperidine to nitrochlorobenzene) to maximize yield (>75%) .
Q. How can the solubility profile of this compound be characterized to inform solvent selection for biological assays?
- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC.
- Key Findings : The compound shows limited solubility in aqueous buffers but dissolves well in DMSO (up to 50 mM), making it suitable for stock solutions in cell-based assays .
- Practical Tip : Pre-saturate buffers with the compound to avoid precipitation during dilution .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the piperidine ring conformation, nitrophenyl substitution pattern, and carboxylic acid proton .
- HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect degradation products .
Advanced Research Questions
Q. How does the nitro group’s position (ortho vs. para) on the phenyl ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing effects of 2-nitro vs. 4-nitro groups. The ortho-nitro group induces greater steric hindrance and alters π-π stacking interactions .
- Experimental Validation : Synthesize both isomers and compare their reaction kinetics in reduction reactions (e.g., catalytic hydrogenation to amino derivatives) .
Q. How do structural modifications at the 2-nitrophenyl or piperidine-4-carboxylic acid positions influence the compound’s interactions with biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the nitro group with electron-donating groups (e.g., -NH₂) to assess changes in receptor binding affinity.
- Modify the carboxylic acid to ester or amide derivatives to alter membrane permeability .
- Case Study : Analogues with fluorobenzyl substitutions show enhanced bioavailability in CNS-targeted studies .
Q. What strategies can mitigate challenges in studying this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Nitro group reduction to amine is a common degradation pathway .
- Stabilization : Use antioxidants (e.g., ascorbic acid) or lyophilization to extend shelf life .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .
- Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
